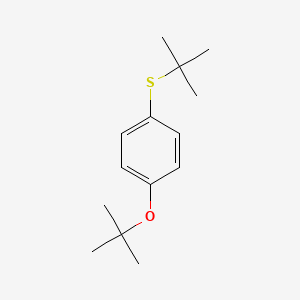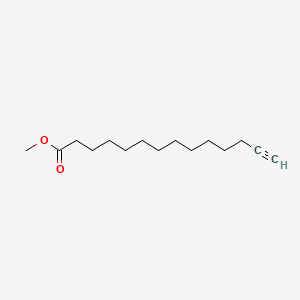
13-Tetradecynoic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Tetradecynoic acid, methyl ester is a chemical compound with the molecular formula C15H26O2 It is an ester derivative of 13-tetradecynoic acid, characterized by the presence of a triple bond between the 13th and 14th carbon atoms in the tetradecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Tetradecynoic acid, methyl ester typically involves the esterification of 13-tetradecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
13-Tetradecynoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
13-Tetradecynoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with alkyne functionalities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 13-Tetradecynoic acid, methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or increased cell death in cancer cells. The compound’s ability to interact with multiple pathways makes it a versatile tool in biochemical research.
相似化合物的比较
Similar Compounds
13-Tetradecynoic acid: The parent acid of the ester, sharing similar structural features but differing in its functional group.
Methyl tetradecanoate: A saturated ester with no triple bond, used for comparison in studies of reactivity and biological activity.
Methyl 13-tetradecenoate: An unsaturated ester with a double bond, providing insights into the effects of different types of unsaturation.
Uniqueness
13-Tetradecynoic acid, methyl ester is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and biological properties. This feature sets it apart from similar compounds, making it valuable for specific applications where the alkyne functionality is required.
属性
CAS 编号 |
56909-03-6 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
methyl tetradec-13-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h1H,4-14H2,2H3 |
InChI 键 |
TWMAUAVEENQTOH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
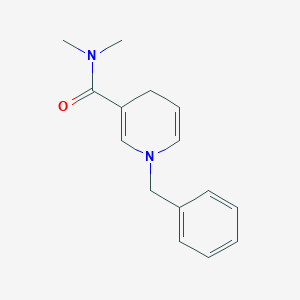
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)

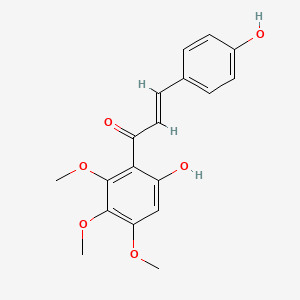

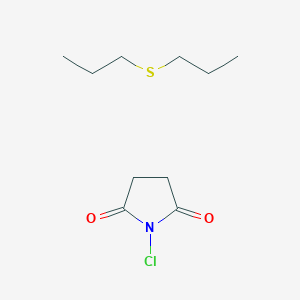

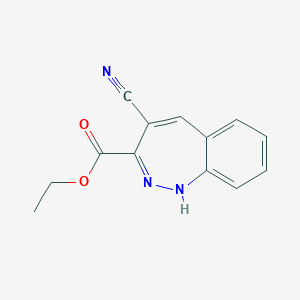
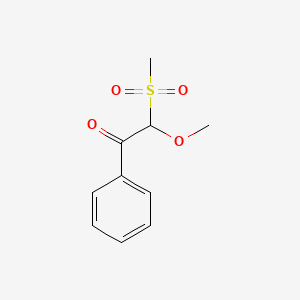
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
